Atpenin B

Prostate cancer Tumor–stromal interaction Complex II inhibitor

Atpenin B is a pentasubstituted pyridine natural product isolated from Penicillium sp. FO-125 that belongs to the atpenin class of mitochondrial Complex II (succinate–ubiquinone oxidoreductase, SQR) inhibitors.

Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
CAS No. 119509-26-1
Cat. No. B044188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtpenin B
CAS119509-26-1
Molecular FormulaC15H23NO5
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)C(=O)C1=C(NC(=C(C1=O)OC)OC)O
InChIInChI=1S/C15H23NO5/c1-6-8(2)7-9(3)11(17)10-12(18)13(20-4)15(21-5)16-14(10)19/h8-9H,6-7H2,1-5H3,(H2,16,18,19)/t8-,9+/m1/s1
InChIKeyUQWHXKHYKUVKKD-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atpenin B (CAS 119509-26-1): A Natural Complex II Inhibitor with Demonstrated Tumor–Stroma Differential Activity


Atpenin B is a pentasubstituted pyridine natural product isolated from Penicillium sp. FO-125 that belongs to the atpenin class of mitochondrial Complex II (succinate–ubiquinone oxidoreductase, SQR) inhibitors [1]. It shares the core 4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one scaffold with atpenins A4 and A5 but bears a distinct (2S,4R)-2,4-dimethylhexanoyl side chain at the C3 position [2]. Originally identified as an antifungal antibiotic, Atpenin B was subsequently shown to deplete cellular ATP at nanomolar concentrations and to inhibit prostate cancer cell growth selectively in tumor–stromal co-culture systems [3][4]. Its biosynthetic gene cluster has been fully elucidated and a stereoselective total synthesis reported, making the compound accessible for research procurement [5][6].

Why Atpenin A5 Cannot Substitute for Atpenin B in Tumor–Stroma Interaction Studies


Although atpenins A4, A5, and B share a common pyridone core and all inhibit mitochondrial Complex II, their side-chain structures differ substantially — Atpenin B carries a 2,4-dimethylhexanoyl group, while Atpenin A5 bears a 5,6-dichloro-2,4-dimethylhexanoyl moiety [1]. This structural divergence produces functionally meaningful pharmacological differences: in the DU-145 prostate cancer co-culture system, Atpenin B exhibits a 15.9-fold selectivity for co-culture over monoculture conditions, whereas Atpenin A5 shows only a 2.3-fold differential [2]. Researchers investigating tumor–stromal cell interactions, cellular ATP dynamics, or seeking a less potent Complex II probe (to avoid complete enzyme saturation at low concentrations) cannot generically substitute between these analogs without altering experimental outcomes [3]. Direct Complex II enzymatic IC50 data for Atpenin B specifically have not been reported in the primary peer-reviewed literature; most quantitative enzyme-level data derive from the structurally distinct Atpenin A5 and A4 congeners, underscoring that class-level extrapolation alone is insufficient for procurement decisions [4].

Quantitative Differentiation Evidence for Atpenin B Versus Its Closest Analogs


Tumor–Stroma Co-Culture vs. Monoculture Differential: Atpenin B vs. Atpenin A5

In a direct head-to-head comparison using the same DU-145 human prostate cancer assay system, Atpenin B demonstrates a markedly greater differential between co-culture (with human prostate stromal cells, PrSC) and monoculture growth inhibition than Atpenin A5. Atpenin B inhibited DU-145 growth in co-culture with an IC50 of 0.034 μg/mL versus 0.54 μg/mL in monoculture — a 15.9-fold co-culture preference. By contrast, Atpenin A5 showed an IC50 of 0.021 μg/mL in co-culture and 0.048 μg/mL in monoculture, yielding only a 2.3-fold differential [1]. This indicates that Atpenin B's mechanism of action more strongly involves modulation of tumor–stromal cell interactions, a property that distinguishes it functionally from the more potent but less context-selective Atpenin A5.

Prostate cancer Tumor–stromal interaction Complex II inhibitor Co-culture selectivity

Cellular ATP Depletion Potency: Functional Mitochondrial Target Engagement by Atpenin B

Atpenin B reduces cellular ATP levels in Raji (human Burkitt lymphoma) cells with an IC50 of 0.020 μM (20 nM), which is 1,500-fold more potent than its growth-inhibitory IC50 of 30 μM in the same cell line [1]. This concentration disconnect demonstrates that ATP depletion is a specific pharmacodynamic effect occurring well below the concentration required for cytotoxicity, consistent with selective inhibition of the mitochondrial ATP-generating system rather than a non-specific toxic mechanism. While atpenins as a class are known Complex II inhibitors, this cellular ATP depletion endpoint is one of the few quantitative functional readouts directly reported for Atpenin B in the primary literature, providing procurement-relevant evidence of target engagement at low nanomolar concentrations.

Mitochondrial respiration ATP depletion Complex II inhibitor Raji cells

Class-Level Complex II Enzymatic Potency: Atpenins vs. Carboxin and TTFA

Atpenins as a chemical class are among the most potent Complex II inhibitors known in the primary literature. Atpenin A5 inhibits bovine heart succinate–ubiquinone reductase (SQR) with an IC50 of 0.0036 μM (3.6 nM), which is approximately 300-fold more potent than the classical Complex II inhibitor carboxin (IC50 = 1.1 μM) and approximately 1,600-fold more potent than thenoyltrifluoroacetone, TTFA (IC50 = 5.8 μM) measured under identical assay conditions [1]. Atpenin A4 shows comparable potency (IC50 = 0.011 μM against bovine heart SQR), and harzianopyridone, a structurally related natural product, shows an IC50 of 0.017 μM [1]. Atpenin B was not included in these enzymatic assays; therefore this potency advantage is class-level inference supported by the structural homology and shared ubiquinone-binding-site mechanism confirmed by X-ray crystallography for atpenins [1][2]. Researchers requiring the highest-potency Complex II inhibitor may prefer Atpenin A5, while those seeking an atpenin with distinct biological properties (see tumor–stroma evidence above) should select Atpenin B.

Succinate dehydrogenase Complex II inhibition Ubiquinone-binding site Enzymatic IC50

Complex II Selectivity Over Complexes I and III: Atpenin Class Benchmark

Atpenins selectively inhibit Complex II without affecting Complex I or Complex III at concentrations up to >100–500 μM. Specifically, Atpenin A5 exhibits IC50 values of >100 μM against Complex I (NADH-quinone reductase) and >500 μM against Complex I+III (NADH-cytochrome c reductase) in rat liver mitochondria [1]. This represents a >27,000-fold selectivity window relative to its Complex II SQR IC50 of 3.7 nM in rat liver [1]. Atpenin A4 shows comparable selectivity (Complex I+III IC50 >500 μM vs. Complex II IC50 of 0.024 μM in rat liver — >20,000-fold) [1]. These selectivity data are class-level for atpenins; no direct Complex I/III counter-screening data exist for Atpenin B in the primary literature. For comparison, TTFA, another Q-site Complex II inhibitor, shows less favorable selectivity, with Complex II IC50 of 5.8 μM and only modest selectivity over other respiratory complexes [1][2].

Mitochondrial selectivity Respiratory chain Off-target activity Complex I Complex III

Synthetic Accessibility: Stereoselective Total Synthesis Route Established for Atpenin B

A convergent, stereoselective total synthesis of Atpenin B has been reported, employing a common iodopyridine intermediate coupled to the appropriate side-chain aldehyde [1]. This synthetic route enables reliable production of stereochemically defined Atpenin B without dependence on fermentation. By contrast, the structurally closely related Atpenin A5 bears a different side-chain stereochemistry (requiring distinct synthetic intermediates), and the biosynthetic pathway elucidated for atpenins reveals that iterative methyltransferase and flavin-dependent monooxygenase enzymes install the C5 and C6 methoxy groups through a pathway requiring N-methoxy group installation and removal [2]. For procurement purposes, the availability of a defined synthetic route reduces batch-to-batch variability risk and facilitates access to structural analogs for SAR studies. This differentiates Atpenin B from less synthetically accessible atpenin congeners or fermentation-only products.

Chemical synthesis Stereoselective synthesis Medicinal chemistry Analog development

Procurement-Relevant Application Scenarios for Atpenin B Based on Quantitative Evidence


Prostate Cancer Tumor–Microenvironment Studies Requiring Stroma-Dependent Activity Profiling

Atpenin B is the atpenin of choice for investigators studying tumor–stromal cell interactions in prostate cancer. Its 15.9-fold co-culture/monoculture differential in DU-145 cells provides a substantially larger assay window than Atpenin A5 (2.3-fold), enabling clearer discrimination of stroma-dependent pharmacological effects [1]. The compound's ability to inhibit cancer cell growth more potently in the presence of prostate stromal cells makes it a valuable chemical probe for dissecting paracrine signaling mechanisms in the tumor microenvironment.

Mitochondrial Complex II Functional Studies Requiring ATP Depletion Readout with a Wide Assay Window

Atpenin B reduces cellular ATP with an IC50 of 20 nM while growth inhibition occurs only at 30 μM — a 1,500-fold separation [2]. This exceptionally wide window between the pharmacodynamic (ATP depletion) and cytotoxic endpoints allows researchers to study Complex II-dependent mitochondrial metabolism at concentrations where cell viability is unaffected. This property is particularly valuable for metabolic flux analysis, Seahorse respirometry experiments, and studies of mitochondrial retrograde signaling where confounding cell death must be avoided.

Chemical Biology Probe Development Leveraging a Defined Synthetic Route

The published stereoselective total synthesis of Atpenin B [3] enables procurement of enantiomerically pure material for structure–activity relationship (SAR) campaigns. Research groups developing next-generation Complex II inhibitors or chemical probes requiring derivatization at the side chain can leverage the convergent synthetic strategy using the common iodopyridine intermediate. This synthetic accessibility also supports the production of biotinylated or fluorescently labeled Atpenin B analogs for target engagement and cellular localization studies.

Comparative Mitochondrial Toxicology Where Potency Must Be Context-Controlled

For studies requiring inhibition of mitochondrial Complex II without complete enzyme saturation, Atpenin B may offer a useful alternative to the ultra-potent Atpenin A5 (IC50 ~3.6 nM). Although direct enzymatic IC50 data for Atpenin B are not available, its cellular effects manifest at concentrations (ATP depletion IC50 = 20 nM) that suggest high — but potentially not maximal — Complex II affinity [2][4]. This concentration range may be advantageous in co-exposure toxicology experiments where complete Complex II blockade would mask synergistic or additive effects with other mitochondrial toxicants.

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